

# Recainam Hydrochloride: A Technical Guide to its Class I Antiarrhythmic Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Recainam Hydrochloride*

Cat. No.: *B1220514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Recainam hydrochloride** is a Class I antiarrhythmic agent characterized by its potent blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of its electrophysiological properties, mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data from preclinical and clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a detailed resource for professionals in cardiovascular drug development and research.

## Introduction

**Recainam hydrochloride** is an investigational antiarrhythmic drug with primary activity as a Class I agent, specifically exhibiting characteristics that align with the Class Ic designation.<sup>[1]</sup> Its principal mechanism of action is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes, leading to a reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.<sup>[2][3]</sup> This action slows conduction velocity in the atria, ventricles, and His-Purkinje system, forming the basis of its antiarrhythmic effects.<sup>[4]</sup> This guide delves into the technical details of recainam's electrophysiological profile, providing a foundational understanding for its potential therapeutic application and further research.

## Mechanism of Action: Sodium Channel Blockade

Recainam exhibits a potent, concentration-dependent, and use-dependent blockade of voltage-gated sodium channels.<sup>[2]</sup> The use-dependent nature of this blockade signifies a preferential binding of recainam to the open and/or inactivated states of the sodium channel.<sup>[2]</sup> This characteristic is pivotal to its antiarrhythmic efficacy, as it allows for a more targeted inhibition of rapidly firing cells, such as those in arrhythmic cardiac tissue, with a lesser effect on cells with normal firing rates.<sup>[2]</sup>

## Signaling Pathway

The primary signaling pathway affected by recainam is the propagation of the cardiac action potential, driven by the influx of sodium ions through the Nav1.5 channel. By blocking this channel, recainam directly modulates cardiac cell excitability and conduction.

[Click to download full resolution via product page](#)

Mechanism of Recainam's Sodium Channel Blockade.

## Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of **recainam hydrochloride** on various electrophysiological parameters from preclinical and clinical studies.

## Table 1: Preclinical Electrophysiological Effects of Recainam

| Parameter                            | Species/Tissue                            | Concentration                                  | Effect                           | Citation |
|--------------------------------------|-------------------------------------------|------------------------------------------------|----------------------------------|----------|
| Vmax (Maximum Upstroke Velocity)     | Rabbit Right Ventricular Papillary Muscle | 3 x 10 <sup>-5</sup> to 3 x 10 <sup>-4</sup> M | Concentration-dependent decrease | [5]      |
| Canine Ventricular Muscle            | 300 µM                                    | 51% reduction                                  | [6]                              |          |
| Canine Atrial Muscle                 | 300 µM                                    | 44% reduction                                  | [6]                              |          |
| Canine Purkinje Fibers               | 300 µM                                    | 41% reduction                                  | [6]                              |          |
| Action Potential Duration (APD)      | Rabbit Right Ventricular Papillary Muscle | 3 x 10 <sup>-5</sup> to 3 x 10 <sup>-4</sup> M | No effect                        | [5]      |
| Canine Ventricular Muscle            | 300 µM                                    | No change                                      | [6]                              |          |
| Canine Atrial Muscle                 | 300 µM                                    | No change                                      | [6]                              |          |
| Canine Purkinje Fibers               | 300 µM                                    | 36% reduction<br>(at 90% repolarization)       | [6]                              |          |
| Effective Refractory Period (ERP)    | Canine Purkinje Fibers                    | 300 µM                                         | 34% reduction                    | [6]      |
| Use-Dependent Vmax Block (at 1.0 Hz) | Rabbit Right Ventricular Papillary Muscle | 10 <sup>-4</sup> M                             | 39.8% reduction at steady state  | [5]      |
| Recovery from Use-Dependent          | Rabbit Right Ventricular Papillary Muscle | 10 <sup>-4</sup> M                             | 17.2 seconds                     | [5]      |

Block (Time  
Constant)

---

**Table 2: Clinical Electrophysiological Effects of  
Intravenous Recainam**

| Parameter                                    | Condition                           | Dosage                                      | Baseline<br>(mean ± SEM) | Post-Recainam<br>(mean ± SEM) | P-value | Citation |
|----------------------------------------------|-------------------------------------|---------------------------------------------|--------------------------|-------------------------------|---------|----------|
| Intraatrial Conduction Time (ms)             | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 38.8 ± 2.8               | 53.0 ± 5.4                    | <0.05   | [6][7]   |
| Intranodal Conduction Time (AH interval, ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 102.0 ± 5.5              | 112.1 ± 5.2                   | NS      | [6][7]   |
| Infranodal Conduction Time (HV interval, ms) | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 53.1 ± 3.0               | 70.7 ± 3.8                    | <0.05   | [6][7]   |
| Right Atrial ERP (ms)                        | Atrial Pacing (600 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 225 ± 8                  | 240 ± 8                       | <0.05   | [6][7]   |
| Right Atrial ERP (ms)                        | Atrial Pacing (450 ms cycle length) | Loading infusion (0.1 mg/kg/min for 40 min) | 204 ± 7                  | 221 ± 8                       | <0.01   | [6][7]   |
| Right Ventricular ERP (ms)                   | Ventricular Pacing                  | Loading infusion (0.1 mg/kg/min for 40 min) | No significant change    | No significant change         | NS      | [6][7]   |

|                      |                                   |                                                |          |         |       |     |
|----------------------|-----------------------------------|------------------------------------------------|----------|---------|-------|-----|
| Ventricular ERP (ms) | Programmed Electrical Stimulation | Loading dose (0.8 mg/kg), Infusion (1 mg/kg/h) | 231 ± 14 | 219 ± 9 | <0.05 | [8] |
|----------------------|-----------------------------------|------------------------------------------------|----------|---------|-------|-----|

**Table 3: Electrocardiographic Effects of Intravenous Recainam in Patients with Complex Ventricular Ectopic Beats**

| Parameter    | Change from Baseline | P-value | Citation |
|--------------|----------------------|---------|----------|
| PR Interval  | 19% increase         | <0.001  | [9][10]  |
| QRS Interval | 24% increase         | <0.003  | [9][10]  |
| JTc Interval | Decrease             | <0.001  | [9][10]  |

## Experimental Protocols

### In Vitro Assessment of Use-Dependent Sodium Channel Blockade

This protocol describes a method to assess the use-dependent blocking effects of recainam on voltage-gated sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) or isolated cardiomyocytes.[2][3]

#### Materials:

- HEK293 cells expressing the sodium channel of interest (e.g., Nav1.5) or isolated cardiomyocytes.[2]
- **Recainam hydrochloride** stock solution (e.g., 10 mM in DMSO).[2]
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[2]

- Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).[\[2\]](#)

**Procedure:**

- Cell Preparation: Culture and prepare HEK293 cells expressing Nav1.5 or enzymatically isolate cardiomyocytes from a suitable animal model (e.g., rabbit or canine ventricle).
- Patch-Clamp Recording:
  - Establish a whole-cell patch-clamp configuration.
  - Hold the cell at a membrane potential of -100 mV.
  - Apply a train of depolarizing pulses (e.g., to -20 mV for 50 ms) at a specific frequency (e.g., 1 Hz) to elicit sodium currents (INa).
- Data Acquisition:
  - Record baseline INa for a stable period.
  - Perfuse the cell with the external solution containing the desired concentration of recainam.
  - Continue to apply the pulse train and record INa until a steady-state block is achieved.
- Data Analysis:
  - Measure the peak INa amplitude for each pulse in the train.
  - Quantify the use-dependent block as the percentage reduction in peak INa from the first to the last pulse in the train.
  - To determine the recovery from block, after achieving a steady-state block, introduce a rest period of varying duration before applying a test pulse and measure the recovery of the peak INa.



[Click to download full resolution via product page](#)

Workflow for In Vitro Electrophysiology Study.

## In Vivo Electrophysiological Study in Humans

This protocol provides a general outline for a clinical electrophysiology study to assess the effects of intravenous recainam.

Patient Population:

- Patients with a history of ventricular or supraventricular arrhythmias undergoing a clinically indicated electrophysiology study.

Procedure:

- Baseline Measurements:

- Introduce multipolar electrode catheters into the heart under fluoroscopic guidance.
  - Record baseline intracardiac electrograms, including AH (atrioventricular nodal conduction time) and HV (His-Purkinje conduction time) intervals.
  - Perform programmed electrical stimulation to determine baseline atrial and ventricular effective refractory periods (ERPs) and to attempt arrhythmia induction.

- Drug Administration:

- Administer an intravenous loading dose of **recainam hydrochloride** (e.g., 0.1 mg/kg/min for 40 minutes), followed by a maintenance infusion (e.g., 0.02 mg/kg/min).[\[6\]](#)

- Post-Drug Measurements:

- Repeat the measurement of intracardiac intervals and ERPs at specified time points during and after the drug infusion.
  - Repeat programmed electrical stimulation to assess the effect of recainam on arrhythmia inducibility.

- Monitoring:

- Continuously monitor surface electrocardiogram (ECG) and vital signs throughout the procedure.

## Proarrhythmic Potential

Like other Class I antiarrhythmic drugs, particularly those in Class Ic, recainam has the potential for proarrhythmic effects.<sup>[1]</sup> Proarrhythmia can manifest as the exacerbation of existing arrhythmias or the development of new, potentially life-threatening arrhythmias.<sup>[11]</sup> The primary mechanism for proarrhythmia with Class Ic agents is often related to excessive slowing of conduction, which can facilitate reentry circuits, especially in the presence of structural heart disease.<sup>[11]</sup> Therefore, careful patient selection and monitoring are crucial when considering therapy with recainam. Risk factors for proarrhythmia with Class I agents include structural heart disease, electrolyte imbalances (hypokalemia, hypomagnesemia), and high drug concentrations.<sup>[2][12]</sup>

## Conclusion

**Recainam hydrochloride** is a potent Class I antiarrhythmic agent with a well-defined mechanism of action centered on the use-dependent blockade of cardiac sodium channels. Its electrophysiological profile, characterized by a significant reduction in Vmax and slowing of conduction with minimal effects on action potential duration, is consistent with a Class Ic classification. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical foundation for researchers, scientists, and drug development professionals engaged in the study of antiarrhythmic therapies. Further investigation is warranted to fully delineate its clinical efficacy and safety profile, particularly concerning its proarrhythmic potential in various patient populations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Control of antiarrhythmic drug therapy by electrophysiologic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]

- 4. Programmed Ventricular Stimulation: Risk Stratification and Guiding Antiarrhythmic Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical electrophysiological effects of intravenous recainam: an antiarrhythmic drug under investigation for the treatment of ventricular and supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Value and limitations of programmed electrical stimulation of the heart in the study and treatment of tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recainam, a potent new antiarrhythmic agent: effects on complex ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms and risk factors for proarrhythmia with type Ia compared with Ic antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk factors for the development of proarrhythmic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recainam Hydrochloride: A Technical Guide to its Class I Antiarrhythmic Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220514#recainam-hydrochloride-class-i-antiarrhythmic-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)